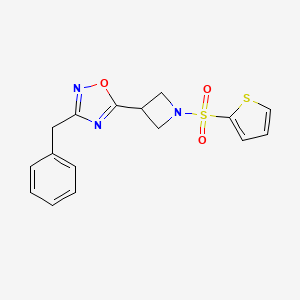

3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-benzyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-24(21,15-7-4-8-23-15)19-10-13(11-19)16-17-14(18-22-16)9-12-5-2-1-3-6-12/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCRSZVMMGQVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

Sulfonylation: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

Benzylation: The final step involves the benzylation of the oxadiazole ring, which can be achieved using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: The benzyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Desulfonylated derivatives, ring-opened products.

Substitution Products: Functionalized benzyl or thiophene derivatives.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole have demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been investigated for its ability to target specific molecular pathways involved in cancer progression. For example, it may act as an inhibitor of deubiquitinase complexes, which are implicated in tumor growth .

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by modulating immune responses. This application is particularly relevant in conditions like arthritis and other inflammatory diseases .

Research Findings

Recent studies provide insights into the pharmacological potential and synthesis of oxadiazole derivatives:

- Antibacterial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity. Some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .

- Anticancer Activity : Research has highlighted the ability of certain oxadiazole derivatives to induce apoptosis in cancer cells. These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment .

- Pharmacokinetic Profiles : The pharmacokinetic properties of oxadiazoles are favorable due to their stability and bioavailability. This makes them suitable candidates for further development in drug formulation .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Bitla et al. (2022) | Synthesized novel 1,3,4-oxadiazoles with significant antibacterial activity against Staphylococcus aureus | Potential development of new antibiotics |

| Ningegowda et al. (2022) | Identified anti-tuberculosis activity in oxadiazole derivatives | Opportunity for new treatments against tuberculosis |

| Zabiulla et al. (2022) | Evaluated antioxidant properties alongside antibacterial effects | Dual-action compounds could be beneficial in treating oxidative stress-related diseases |

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The sulfonyl and oxadiazole groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The following table compares the substituents and heterocyclic systems of 3-benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole with analogous 1,2,4-oxadiazole derivatives:

Key Observations :

- The target compound’s sulfonamide-azetidine-thiophene group distinguishes it from simpler aryl or alkyl substituents in analogs. This may enhance hydrogen-bonding interactions or steric effects in biological systems.

- The benzotriazole analog () exhibits planar aromatic systems, favoring π-π stacking, whereas the target’s azetidine introduces a non-planar, strained ring that could affect conformational flexibility.

- Thiazole-tethered analogs () emphasize sulfur-based electronics, contrasting with the target’s sulfonamide-thiophene motif.

Key Observations :

- Thiazole-oxadiazole derivatives () employ modern coupling agents (EDC·HCl), suggesting the target’s synthesis could benefit from similar efficiency.

Key Observations :

- The target’s sulfonamide group may confer protease or kinase inhibitory activity, as sulfonamides are common in enzyme-targeting drugs.

- Thiophene and azetidine moieties could modulate solubility and bioavailability compared to purely aromatic analogs like .

Biological Activity

3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular structure of 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can be represented as follows:

Key Characteristics:

- Molecular Weight: 396.52 g/mol

- Purity: 95%

- Physical Form: Colorless to yellow sticky oil

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety are extensive. Research indicates that these compounds exhibit a range of pharmacological effects:

-

Antimicrobial Activity

- Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with an aryl substituent on the oxadiazole ring demonstrated potent activity against various bacterial strains, including Mycobacterium bovis and Clostridium difficile .

- Anti-inflammatory Effects

- Anticancer Properties

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium species | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Detailed Findings

-

Antimicrobial Activity :

In a study by Dhumal et al., novel oxadiazole derivatives were synthesized and tested against Mycobacterium bovis, showing strong inhibition both in active and dormant states. The most potent compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . -

Anti-inflammatory Mechanism :

A study highlighted the role of oxadiazoles in modulating inflammatory pathways by inhibiting the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes . -

Anticancer Efficacy :

Research conducted on benzothiazole derivatives with an oxadiazole core revealed their potential in targeting specific cancer pathways. The compounds demonstrated cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Basic: What synthetic strategies are recommended for preparing 1,2,4-oxadiazole derivatives like 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, the use of potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions has been effective in forming the oxadiazole core, as demonstrated in the synthesis of benzotriazole-linked analogs . Additionally, coupling reactions with sulfonyl chlorides (e.g., thiophen-2-ylsulfonyl chloride) can introduce sulfonamide groups at the azetidine nitrogen, as seen in related amination protocols using iridium catalysts and Cs₂CO₃ in polar aprotic solvents like DME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.